molecular formula C18H11F6N3O4S2 B15005047 4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide

4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide

Cat. No.: B15005047
M. Wt: 511.4 g/mol
InChI Key: FFBUWPWIKGNMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These groups are known for their significant electronegativity and stability, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • 3-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethyl phenyl sulfone

Uniqueness

4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C18H11F6N3O4S2

Molecular Weight

511.4 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C18H11F6N3O4S2/c19-17(20,21)11-3-1-2-10(8-11)14-9-32-16(25-14)26-15(28)27-33(29,30)13-6-4-12(5-7-13)31-18(22,23)24/h1-9H,(H2,25,26,27,28)

InChI Key

FFBUWPWIKGNMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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